molecular formula C15H24O B1352637 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol CAS No. 5208-93-5

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol

Cat. No.: B1352637
CAS No.: 5208-93-5
M. Wt: 220.35 g/mol
InChI Key: PZGYHDPZANRCSM-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol” is a chemical compound with the molecular formula C15H24O . It is also known as “(1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol” and has a molecular weight of 220.35 g/mol . The compound is stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+" . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.35 g/mol . It is a liquid at room temperature and is stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol is involved in various synthetic processes and chemical reactions. For instance, it plays a role in the synthesis of δ-damascone and β-damascenone, important aroma compounds. The process involves a Diels–Alder addition and subsequent steps such as condensation and dehydration (Ayyar, Cookson, & Kagi, 1975). Additionally, this compound is used in the synthesis of substances allied to vitamin A, showcasing its potential in the production of essential nutrients (Yanovskaya, 1960).

Biochemical Applications

In biochemical research, this compound has been studied for its potential in selective oxidation processes. Cytochromes P450 from Sorangium cellulosum, for example, have shown the ability to oxidize carotenoid-derived aroma compounds, including derivatives of this compound (Litzenburger & Bernhardt, 2016).

Material Science and Surface Chemistry

In the field of material science, this compound has contributed to the study of two-dimensional crystals. Specifically, molecules derived from it have been used to form pentamers through hydrogen bonds, creating ordered arrays via van der Waals interactions (Yuan et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H227, H315, H319, and H335, suggesting that the compound is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

3-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGYHDPZANRCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884137
Record name 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5208-93-5
Record name 3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5208-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol in the synthesis of retinoids?

A: this compound, also known as vinyl-beta-ionol, is a key intermediate in the synthesis of various retinoids, including retinoic acid and retinol (vitamin A). [] This compound serves as a building block for the characteristic C20 skeleton of retinoids.

Q2: Can you describe a specific example of how this compound is used in the synthesis of a retinoid?

A: One method utilizes a Wittig reaction. [] Vinyl-beta-ionol is first converted to its triphenylphosphonium salt derivative. This salt then reacts with 5-hydroxy-4-methyl-2(5H)-furanone (a butenolide) in a Wittig coupling reaction. This crucial step forms the complete carbon framework of 13-cis-retinoic acid.

Q3: Besides its role in retinoid synthesis, are there other applications of this compound in organic synthesis?

A: Research indicates that delta-pyronene, a readily available compound derived from myrcene, can be utilized to synthesize this compound. [] This provides a potential pathway to utilize this compound as a building block for a broader range of terpenoid compounds beyond just retinoids.

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